Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate is a complex organic compound with the molecular formula C24H25N3O3 and a molecular weight of 403.485 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate involves several steps. The starting material, 1,2,3,4-tetrahydro-9H-carbazole, undergoes a series of reactions including hydrogenation, formation of a hydrazone, and esterification . The reaction conditions typically involve the use of organic solvents and catalysts such as palladium or platinum . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-((E)-{[3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoyl]hydrazono}methyl)benzoate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydro-9H-carbazole: A precursor in the synthesis of the target compound.
Methyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate: Another compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H25N3O3/c1-30-24(29)18-12-10-17(11-13-18)16-25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13,16H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
BYHWKPUXERTCEM-PCLIKHOPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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